tBPC vs. VU0506013: Superior Potency in Potentiating PP-Induced Y4R Activation
tBPC demonstrates a >4,000-fold higher potency than VU0506013 in potentiating Y4R activation by pancreatic polypeptide (PP). In G-protein signaling assays using the human Y4R, tBPC exhibits an EC50 of 0.03 nM [1], whereas VU0506013, another selective Y4R PAM, has an EC50 of 125 nM [2]. This difference in potency is critical for experimental applications requiring minimal compound concentration to achieve maximal potentiation, reducing the risk of off-target effects and solvent interference.
| Evidence Dimension | Potency of Y4R potentiation (EC50 for PP response) |
|---|---|
| Target Compound Data | 0.03 nM |
| Comparator Or Baseline | VU0506013: 125 nM |
| Quantified Difference | >4,000-fold higher potency for tBPC |
| Conditions | Human Y4R, G-protein signaling assay |
Why This Matters
Higher potency allows for lower working concentrations, minimizing solvent artifacts and off-target interactions in sensitive cellular assays.
- [1] Schubert, M., Stichel, J., Du, Y., Tough, I. R., Sliwoski, G., Meiler, J., Cox, H. M., Weaver, C. D., & Beck-Sickinger, A. G. (2017). Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator. Journal of Medicinal Chemistry, 60(17), 7605–7612. View Source
- [2] Schüß, C., Vu, O., Beck-Sickinger, A. G., et al. (2023). Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator VU0506013. Journal of Medicinal Chemistry, 66(15), 10345–10357. View Source
